4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol
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Overview
Description
4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications . The compound’s molecular formula is C17H29NO, and it has a molecular weight of 263.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 90-95°C and a pressure of 30 mmHg .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted phenols from substitution reactions .
Scientific Research Applications
4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol has several scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for potential therapeutic applications due to its antioxidant activity.
Industry: Used to stabilize lubricant oils and other industrial products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It stabilizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to other molecules . The molecular targets include reactive oxygen species and other free radicals .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol
- 4-[(Dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)phenol
Uniqueness
4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol is unique due to its combination of a hindered phenolic group and a morpholine ring, which enhances its antioxidant properties and stability compared to similar compounds .
Properties
CAS No. |
5427-65-6 |
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Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,3)14-10-13(12-18(4)5)16(20)15(11-14)19-6-8-21-9-7-19/h10-11,20H,6-9,12H2,1-5H3 |
InChI Key |
WDWZMTLYIOLOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N2CCOCC2)O)CN(C)C |
Origin of Product |
United States |
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